molecular formula C2H4N2S2 B146897 Dithiooxamide CAS No. 79-40-3

Dithiooxamide

Cat. No.: B146897
CAS No.: 79-40-3
M. Wt: 120.2 g/mol
InChI Key: OAEGRYMCJYIXQT-UHFFFAOYSA-N
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Description

Dithiooxamide, also known as rubeanic acid, is an organic compound with the chemical formula C2H4N2S2. It is the sulfur analog of oxamide and is characterized by its deep red crystalline appearance. This compound acts as a chelating agent and is commonly used in the detection and determination of metals such as copper, cobalt, and nickel .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dithiooxamide has a wide range of applications in scientific research:

Properties

IUPAC Name

ethanedithioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N2S2/c3-1(5)2(4)6/h(H2,3,5)(H2,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEGRYMCJYIXQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)(C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020546
Record name Dithiooxamide
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Molecular Weight

120.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Red solid; [Merck Index] Red crystalline powder; [Alfa Aesar MSDS]
Record name Rubeanic acid
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Solubility

SLIGHTLY SOL IN WATER; SOL IN ALCOHOLS; INSOL IN ETHER, SOL IN CONCN SULFURIC ACID, SOL IN ACETONE & CHLOROFORM
Record name ETHANEDITHIOAMIDE
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Color/Form

RED CRYSTALS OR CRYSTALLINE POWDER, ORANGE-RED POWDER

CAS No.

79-40-3
Record name Dithiooxamide
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Record name Ethanedithioamide
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Record name Dithiooxamide
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Record name Ethanedithioamide
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Record name Dithiooxamide
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Record name Dithiooxamide
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Record name DITHIOOXAMIDE
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Record name ETHANEDITHIOAMIDE
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Melting Point

MP: SUBLIMES
Record name ETHANEDITHIOAMIDE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5230
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithiooxamide
Reactant of Route 2
Dithiooxamide
Reactant of Route 3
Dithiooxamide
Reactant of Route 4
Reactant of Route 4
Dithiooxamide
Reactant of Route 5
Dithiooxamide
Reactant of Route 6
Dithiooxamide

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